2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one
Description
2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one is a substituted cyclohexenone derivative characterized by a chloro group at position 2, a 4-nitrophenylamino substituent at position 3, and a ketone at position 1. The 4-nitrophenyl group introduces strong electron-withdrawing effects, which influence the compound’s reactivity, solubility, and intermolecular interactions, particularly hydrogen bonding and π-π stacking . This compound is structurally related to enaminones, a class of molecules with applications in medicinal chemistry and organic synthesis due to their conjugated system and diverse substitution patterns .
Properties
IUPAC Name |
2-chloro-3-(4-nitroanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c13-12-10(2-1-3-11(12)16)14-8-4-6-9(7-5-8)15(17)18/h4-7,14H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKECZVKFNFHGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one typically involves the reaction of 2-chlorocyclohex-2-en-1-one with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro-substituted cyclohexenone oxides.
Reduction: Formation of nitro-substituted cyclohexenone amines or alcohols.
Substitution: Formation of amino or thio-substituted cyclohexenones.
Scientific Research Applications
2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets. The nitrophenylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The chloro group can undergo nucleophilic substitution, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The table below compares 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one with analogs differing in substituents on the phenyl ring or cyclohexenone backbone:
Hydrogen Bonding and Crystallography
- The nitro group in 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one can act as both a hydrogen-bond acceptor (via nitro oxygen) and a weak donor (via N–H), influencing crystal packing. This contrasts with methoxy-substituted analogs, where the oxygen atom primarily serves as a hydrogen-bond acceptor .
- Evidence from related cyclohexenones (e.g., 5,5-dimethyl derivatives in ) suggests that bulky substituents like CF₃ or multiple halogens disrupt hydrogen-bond networks, leading to amorphous solids or lower melting points .
Biological Activity
2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-en-1-one is an organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound features a cyclohexene core with a chloro substituent and a nitrophenyl amino group, which contribute to its reactivity and possible applications in medicinal chemistry and agrochemicals.
- Molecular Formula : C₁₂H₁₁ClN₂O₃
- Molecular Weight : Approximately 252.69 g/mol
- Structure : The presence of the chloro group and the nitrophenyl moiety enhances its chemical reactivity, making it a subject of interest for various biological studies.
Biological Activities
Research indicates that compounds similar to 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-en-1-one exhibit a range of biological activities:
- Antimicrobial Activity : Some studies suggest that derivatives of this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics.
- Antitumor Potential : Similar compounds have shown promise in inhibiting tumor growth, indicating that 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-en-1-one may also have anticancer properties.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial in regulating various biological pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-en-1-one:
Table 1: Summary of Biological Activities
The mechanisms by which 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-en-1-one exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, leading to alterations in cellular signaling pathways.
Synthesis and Structural Variations
The synthesis of 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-en-1-one can be achieved through various chemical reactions involving cyclohexene derivatives and nitrophenyl amines. Structural variations among similar compounds can affect their biological activity significantly.
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-3-(phenylamino)cyclohex-2-enone | Similar cyclohexene core; lacks nitro group | Simpler structure may yield different biological activity |
| 3-Amino-cyclohexene derivatives | Contains amino groups but varies in substituents | Potentially less reactive due to absence of chloro group |
| 4-Nitrophenol | Aromatic ring with nitro group; lacks cyclohexene structure | Well-studied for its toxicity and industrial applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
